molecular formula C11H8BrNO2 B2840227 Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- CAS No. 131974-13-5

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-

Cat. No.: B2840227
CAS No.: 131974-13-5
M. Wt: 266.094
InChI Key: WRHNHGYQHCGJLB-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is a chemical compound with the molecular formula C11H8BrNO2. It is a white crystalline solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a bromine atom and an isoxazole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- typically involves the bromination of 1-(3-phenyl-4-isoxazolyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethanone derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted ethanone derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxides and other oxidation derivatives.

    Reduction Reactions: Products include reduced ethanone derivatives with different functional groups.

Scientific Research Applications

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isoxazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be compared with other similar compounds, such as:

    Ethanone, 2-chloro-1-(3-phenyl-4-isoxazolyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    Ethanone, 2-fluoro-1-(3-phenyl-4-isoxazolyl)-: Contains a fluorine atom, which affects its chemical properties and biological activity.

    Ethanone, 2-iodo-1-(3-phenyl-4-isoxazolyl)-:

Biological Activity

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, with the molecular formula C11H8BrNO2, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Overview of Biological Activity

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is primarily investigated for its interactions with specific molecular targets such as enzymes and receptors. Its biological activity is largely attributed to its bromine atom and isoxazole ring, which enhance binding affinity and specificity to various biological targets.

The compound's mechanism of action involves:

  • Enzyme Inhibition : Ethanone can inhibit enzyme activity by forming covalent bonds with the active sites or obstructing substrate binding sites. This interaction can lead to significant alterations in metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Synthesis Methods

The synthesis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- typically involves bromination processes. Common methods include:

  • Bromination of 1-(3-phenyl-4-isoxazolyl)ethanone : This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile at room temperature.
  • Industrial Production : In industrial settings, large-scale synthesis employs automated systems to ensure high yield and purity through controlled reaction parameters.

Biological Activity Data

Recent studies have evaluated the biological activities of various derivatives of isoxazole compounds, including Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-. Below is a summary table of findings related to its antimicrobial and cytotoxic activities.

Compound Activity Type Tested Strains MIC (μM)
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-AntimicrobialStaphylococcus aureus16.5
Escherichia coli12.4
CytotoxicityA549 (Lung Cancer Cell Line)IC50 = 100 µM
HepG2 (Liver Cancer Cell Line)IC50 = 200 µM

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin . Additionally, cytotoxicity studies indicated that it could inhibit cancer cell lines effectively at varying concentrations.

Comparative Studies

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- can be compared with other halogenated isoxazole derivatives:

Compound Halogen Type Biological Activity
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-BromineAntimicrobial and cytotoxic
Ethanone, 2-chloro-1-(3-phenyl-4-isoxazolyl)-ChlorineModerate antimicrobial activity
Ethanone, 2-fluoro-1-(3-phenyl-4-isoxazolyl)-FluorineLower reactivity in biological assays

Research indicates that the presence of bromine enhances both the reactivity and biological efficacy compared to chlorine or fluorine substitutions .

Case Studies

A notable case study involved evaluating the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that Ethanone derivatives could be promising candidates for further development in pharmacological applications.

Properties

IUPAC Name

2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-10(14)9-7-15-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNHGYQHCGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131974-13-5
Record name 2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-(3-phenyl-isoxazoi-4-yl)-ethanone (6.35 g, 34 mmol) in chloroform (50 mL) and AcOH (1 mL) at 48° C. was added a solution of bromine (1.83 mL, 36 mmol) in chloroform (15 mL) over 10 min keeping the temperature below 50° C. After addition the reaction mixture was allowed to cool down to room temperature and poured into ice-water (200 mL). The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were then washed with water and brine, dried over sodium sulphate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate: 100:0 to 7:3) afforded the title compound (3.72 g, 41%) which was obtained as a light yellow solid. MS m/e (EI): 265.0/267.0 [M].
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
41%

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